2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
Brand Name: Vulcanchem
CAS No.: 1007794-21-9
VCID: VC11910059
InChI: InChI=1S/C22H26N2O3/c1-4-15(5-2)22(26)24-20(18-8-6-7-9-21(18)25)14-19(23-24)16-10-12-17(27-3)13-11-16/h6-13,15,20,25H,4-5,14H2,1-3H3
SMILES: CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol

2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

CAS No.: 1007794-21-9

Cat. No.: VC11910059

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one - 1007794-21-9

Specification

CAS No. 1007794-21-9
Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
IUPAC Name 2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Standard InChI InChI=1S/C22H26N2O3/c1-4-15(5-2)22(26)24-20(18-8-6-7-9-21(18)25)14-19(23-24)16-10-12-17(27-3)13-11-16/h6-13,15,20,25H,4-5,14H2,1-3H3
Standard InChI Key QMNSHSMCIZMPKS-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O
Canonical SMILES CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s backbone consists of a dihydropyrazole ring (4,5-dihydro-1H-pyrazole) fused with two aromatic substituents: a 2-hydroxyphenyl group at position 5 and a 4-methoxyphenyl group at position 3 . A butan-1-one moiety modified with an ethyl group is attached to the pyrazole’s nitrogen atom, contributing to its lipophilicity. The 3D conformation reveals a planar aromatic system with the dihydropyrazole ring adopting a half-chair configuration, optimizing steric interactions between substituents .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
SMILESCCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O
InChIKeyQMNSHSMCIZMPKS-UHFFFAOYSA-N
Molecular FormulaC₂₂H₂₆N₂O₃
Molecular Weight366.5 g/mol

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound highlight distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methoxy protons (δ 3.8 ppm, singlet), and aromatic protons (δ 6.7–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) functional groups.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process beginning with the condensation of 2-hydroxyacetophenone and 4-methoxybenzaldehyde to form a chalcone intermediate. Subsequent cyclization with hydrazine hydrate yields the dihydropyrazole core, followed by alkylation with ethyl butanoyl chloride to introduce the ketone moiety.

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Chalcone formationKOH, ethanol, reflux, 6 h75%
2Pyrazole cyclizationHydrazine hydrate, acetic acid, 120°C62%
3N-AlkylationEthyl butanoyl chloride, DMF, 0°C→RT58%

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, validated by high-performance liquid chromatography (HPLC). Mass spectrometry (MS) confirms the molecular ion peak at m/z 366.5 .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at -20°C.

Thermodynamic Parameters

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, while thermogravimetric analysis (TGA) shows decomposition above 250°C.

Biological Activity and Research Applications

Receptor Interactions

Molecular docking simulations suggest affinity for serotonin (5-HT) receptors, attributed to the compound’s ability to mimic the indole moiety of serotonin.

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